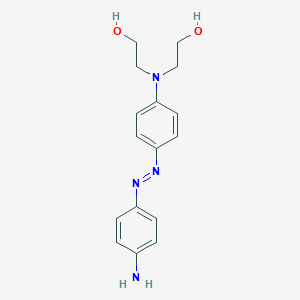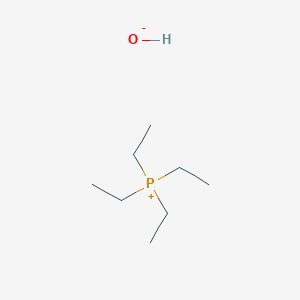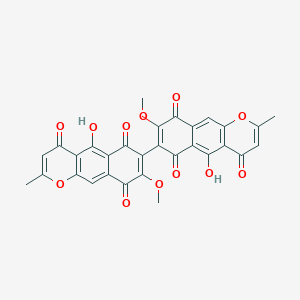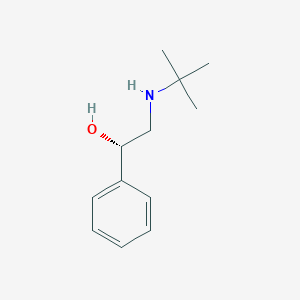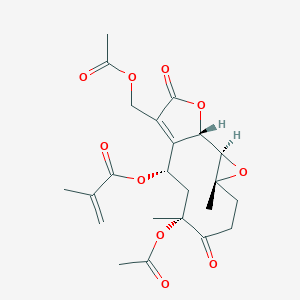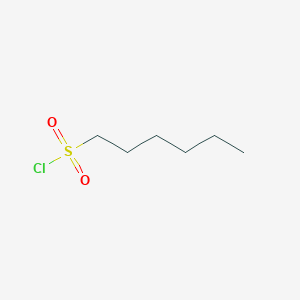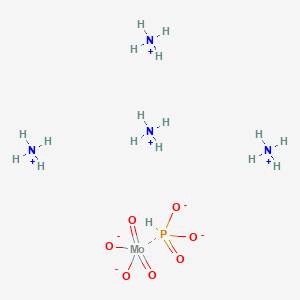
Ammonium phosphomolybdate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium phosphomolybdate (APM) is an inorganic compound that is widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water and has a molecular formula of (NH4)3PMo12O40. APM is commonly used as a reagent for the detection and quantification of phosphates and as a catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
Ammonium phosphomolybdate is widely used in scientific research due to its unique properties. It is commonly used as a reagent for the detection and quantification of phosphates in various biological samples such as urine, blood, and tissues. Ammonium phosphomolybdate reacts with phosphates to form a yellow complex, which can be quantified using spectrophotometric methods.
Ammonium phosphomolybdate is also used as a catalyst in various chemical reactions. It has been shown to be an effective catalyst in the oxidation of alcohols and the reduction of nitro compounds. Ammonium phosphomolybdate has also been used as a catalyst in the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Ammonium phosphomolybdate is not well understood. It is believed that Ammonium phosphomolybdate reacts with phosphates to form a yellow complex, which can be quantified using spectrophotometric methods. Ammonium phosphomolybdate is also believed to act as a Lewis acid catalyst in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Ammonium phosphomolybdate has no known biochemical or physiological effects in humans. However, it has been shown to be toxic to aquatic organisms at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ammonium phosphomolybdate has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also stable and has a long shelf life. Ammonium phosphomolybdate is also easy to handle and store.
However, Ammonium phosphomolybdate has some limitations for lab experiments. It is toxic to aquatic organisms at high concentrations, which can pose a risk to the environment. Ammonium phosphomolybdate is also hygroscopic, which means it absorbs moisture from the air, making it difficult to handle in humid environments.
Direcciones Futuras
There are several future directions for the use of Ammonium phosphomolybdate in scientific research. One area of interest is the use of Ammonium phosphomolybdate as a catalyst in the synthesis of new materials such as metal-organic frameworks. Ammonium phosphomolybdate has also been proposed as a potential catalyst for the conversion of biomass into biofuels.
Another area of interest is the development of new methods for the detection and quantification of phosphates in biological samples. Ammonium phosphomolybdate has been shown to be an effective reagent for this purpose, but new methods that are more sensitive and specific are needed.
Conclusion
In conclusion, Ammonium phosphomolybdate is an inorganic compound that is widely used in scientific research due to its unique properties. It is commonly used as a reagent for the detection and quantification of phosphates and as a catalyst in various chemical reactions. Ammonium phosphomolybdate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of Ammonium phosphomolybdate in scientific research, including the development of new methods for the detection and quantification of phosphates and the use of Ammonium phosphomolybdate as a catalyst in the synthesis of new materials.
Métodos De Síntesis
The synthesis of Ammonium phosphomolybdate involves the reaction between ammonium molybdate and phosphoric acid. The reaction is carried out in an acidic medium, and the resulting product is a yellow precipitate. The precipitate is then washed with water and dried to obtain the final product. The purity of Ammonium phosphomolybdate can be improved by recrystallization.
Propiedades
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQTQIEOTWZFO-UHFFFAOYSA-Q |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16MoN4O7P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

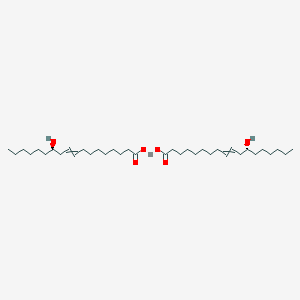
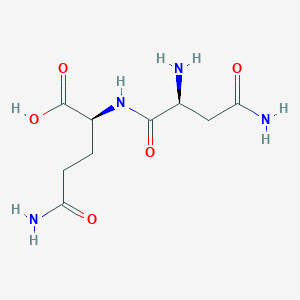
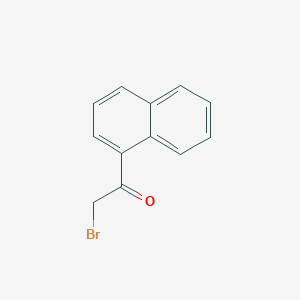

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)

